molecular formula C22H15ClN4O B4550792 2-{4-[(4-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{4-[(4-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B4550792
M. Wt: 386.8 g/mol
InChI Key: JSYIXLBVBQTBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C22H15ClN4O and its molecular weight is 386.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.0934388 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research on triazoloquinazolines involves their synthesis from various chemical building blocks, demonstrating the versatility of these compounds. For instance, the synthesis of phenyl-substituted triazoloquinazolines involves starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids, highlighting a method for accessing a range of derivatives through thionation, chlorination, and treatment with multifunctional nucleophiles (Al-Salahi, 2010).

Chemical Transformations

Partially hydrogenated triazoloquinazolines undergo various chemical transformations, including hydrolysis, oxidation, reduction, and alkylation. These processes enable the creation of diverse derivatives with potential for further study in various applications, illustrating the chemical flexibility of these compounds (Lipson et al., 2006).

Potential Pharmacological Properties

Several studies have focused on the potential H1-antihistaminic activity of triazoloquinazoline derivatives. For example, novel 1-substituted-4-(3-chlorophenyl) triazoloquinazolines were synthesized and showed promising H1-antihistaminic activity, with certain compounds exhibiting comparable or superior potency to standard drugs, with minimal sedative properties. This suggests a potential application in developing new antihistamines (Gobinath et al., 2015).

Anticancer Activity

Research into the anticancer activity of triazoloquinazoline derivatives has shown that certain compounds can possess significant cytotoxic effects against cancer cell lines. This indicates the potential of these compounds as frameworks for developing new anticancer agents, with some derivatives demonstrating significant activity against specific cell lines (Reddy et al., 2015).

Properties

IUPAC Name

2-[4-[(4-chlorophenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O/c23-17-9-11-18(12-10-17)28-13-15-5-7-16(8-6-15)21-25-22-19-3-1-2-4-20(19)24-14-27(22)26-21/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYIXLBVBQTBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[(4-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
Reactant of Route 2
2-{4-[(4-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
Reactant of Route 3
2-{4-[(4-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
2-{4-[(4-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
Reactant of Route 5
2-{4-[(4-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
2-{4-[(4-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.